Structural and Physicochemical Differentiation: 4-Substituted Butanone Side Chain vs. Unsubstituted Core
The presence of the 4-(butan-2-one) side chain in 1-(3,5-Dimethylisoxazol-4-yl)butan-2-one (CAS 117504-27-5) confers a significantly higher molecular weight (167.21 g/mol) and altered physicochemical properties compared to the unsubstituted 3,5-dimethylisoxazole core (CAS 300-87-8, MW 97.12 g/mol) . The additional butanone group introduces a ketone functionality, which can participate in hydrogen bonding and other intermolecular interactions, and provides a handle for further synthetic elaboration (e.g., via Wittig or Grignard reactions) that the unsubstituted core lacks [1].
| Evidence Dimension | Molecular Weight and Functional Group |
|---|---|
| Target Compound Data | Molecular Weight: 167.21 g/mol; Contains 4-(butan-2-one) side chain with ketone functionality |
| Comparator Or Baseline | 3,5-Dimethylisoxazole (CAS 300-87-8); Molecular Weight: 97.12 g/mol; Unsubstituted at 4-position |
| Quantified Difference | Increase of 70.09 g/mol; Presence of reactive ketone group vs. none |
| Conditions | N/A (structural comparison) |
Why This Matters
The higher molecular weight and ketone functionality enable downstream synthetic applications and potential biological interactions that are impossible with the unsubstituted core, justifying its procurement as a specific building block.
- [1] Natale NR, et al. Regiospecific Control of Additions of 4-Substituted 3,5-Dimethylisoxazoles to α,β Unsaturated Carbonyls. Synthesis. 1997;(09):1041-1044. View Source
